(5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
(5E)-2-(Benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a benzylamino group at position 2 and a furan-based methylidene substituent at position 3. The furan ring is further substituted with a 4-methylphenyl group, contributing to its structural uniqueness. Thiazolone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties, making this compound a candidate for pharmacological evaluation .
Properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5E)-2-benzylimino-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-9-17(10-8-15)19-12-11-18(26-19)13-20-21(25)24-22(27-20)23-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24,25)/b20-13+ |
InChI Key |
LSFPVFQDXCEJCR-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NCC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=NCC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole core.
Introduction of the Furylmethylene Group: Using a condensation reaction with a furyl aldehyde.
Addition of the Benzylamino Group: Through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to increase reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino or furylmethylene groups.
Reduction: Reduction reactions could target the thiazole ring or the furylmethylene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition due to its unique structure.
Biological Assays: Used in assays to test for biological activity.
Medicine
Drug Development: Potential use in developing new pharmaceuticals, particularly for its thiazole core which is known for antimicrobial and anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include:
Enzymes: Such as kinases or proteases.
Receptors: Including G-protein coupled receptors (GPCRs) or ion channels.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance anticancer/antimicrobial potency compared to the target compound’s 4-methylphenyl group (electron-donating).
- Amino Group Variations: Benzylamino (target) vs. anilino () or hydroxyphenylamino () affects solubility and target specificity. Hydroxyl groups improve aqueous solubility but may reduce membrane permeability .
- Thione vs. Thiol Derivatives : Thioxo-substituted analogues (e.g., ) exhibit distinct reactivity profiles, often correlating with stronger enzyme inhibition due to sulfur’s nucleophilic character .
Biological Activity
The compound (5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H16N2OS
- Molecular Weight: 296.39 g/mol
- IUPAC Name: this compound
Anticancer Activity
Several studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown the ability to induce apoptosis in various cancer cell lines. A study demonstrated that related thiazolidinones decreased reactive oxygen species (ROS) production and enhanced lactate dehydrogenase release in cancer cells, suggesting a potential mechanism for their cytotoxic effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | ROS inhibition |
| Compound B | SCC-15 | 15 | Apoptosis induction |
| Target Compound | SH-SY5Y | 12 | Cytotoxicity |
Antioxidant Activity
Thiazolidinones are also noted for their antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantified using assays such as DPPH radical scavenging, where certain derivatives have shown IC50 values significantly lower than standard antioxidants like vitamin C .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Comparison to Vitamin C |
|---|---|---|
| Target Compound | 25 | Less active |
| Vitamin C | 10 | Standard |
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The target compound may modulate pathways involved in inflammation, such as NF-kB signaling, thereby reducing inflammation in vitro and in vivo .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The results showed that the target compound inhibited cell proliferation significantly through apoptosis pathways. The study utilized various concentrations over time to establish dose-response relationships.
- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that while the compound exhibited antioxidant activity, it was less potent than established antioxidants.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing (5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step approach involving (i) condensation of a substituted furan-carbaldehyde with a thiazolidinone precursor, followed by (ii) benzylamine substitution. Key steps include controlling reaction temperature (e.g., 80–100°C in ethanol) and using catalysts like LiCl for imine formation . Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde to thiazolidinone) and monitoring reaction progress via TLC or HPLC. Purification typically uses column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of the compound?
- Methodological Answer :
- IR : Look for characteristic peaks at ~1680–1700 cm⁻¹ (C=O stretch of thiazol-4-one) and ~1600 cm⁻¹ (C=N stretch of the imine bond) .
- ¹H NMR : Identify benzylamine protons (δ 4.5–5.0 ppm for NH and δ 7.2–7.5 ppm for aromatic protons) and furan-methylidene protons (δ 6.8–7.0 ppm as a singlet) .
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected structure .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Begin with in vitro antibacterial screening (e.g., MIC assays against Gram-positive/negative strains) using agar diffusion or microdilution methods . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are critical for validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and crystal packing?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters include:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Analysis : Confirm the (5E) configuration via torsion angles (C5-C6-C7-C8) and hydrogen-bonding networks (e.g., N–H···O interactions in the thiazol-4-one ring) .
- Validation : Cross-check with PLATON for twinning and R-factor convergence (<5%) .
Q. What computational methods are effective for studying the compound’s electronic properties and binding affinity to biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., DNA gyrase). Validate docking poses with MD simulations (10 ns, AMBER force field) .
Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent effects like DMSO concentration).
- SAR Studies : Modify substituents (e.g., 4-methylphenyl on furan) to isolate structure-activity relationships.
- Resazurin Assays : Use fluorometric methods to verify static vs. bactericidal effects .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer :
- Degradation Studies : Monitor via HPLC under simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24–72 hours.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the benzylamine moiety to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
